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Compound Name: Canthine

CAS No.: 206-68-8

Cat. No.: B12676620

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

canthine-6-one and its derivatives, a class of β-carboline alkaloids with significant therapeutic

potential. This document details the characteristic spectral data obtained through various

analytical techniques, outlines standardized experimental protocols, and visualizes key

biological signaling pathways modulated by these compounds. The information presented

herein is intended to serve as a valuable resource for researchers and professionals involved

in the study and development of canthine-6-one-based therapeutic agents.

Introduction to Canthine-6-one and its Derivatives
Canthine-6-one is a naturally occurring alkaloid found in various plant species, particularly

those belonging to the Simaroubaceae and Rutaceae families.[1][2] This scaffold and its

derivatives have garnered considerable attention in the scientific community due to their

diverse and potent biological activities, including anti-inflammatory, anticancer, antiviral, and

antifungal properties.[1][3][4] The planar tetracyclic ring system of canthine-6-one provides a

unique chemical architecture for drug design and development, with various derivatives being
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synthesized to enhance efficacy and selectivity. Spectroscopic analysis is a cornerstone in the

structural elucidation and characterization of these novel derivatives, providing critical data for

understanding their structure-activity relationships.

Spectroscopic Data of Canthine-6-one Derivatives
The following tables summarize the key spectroscopic data for canthine-6-one and several of

its derivatives, compiled from various research publications. This data provides a reference for

the identification and characterization of these compounds.

Table 1: UV-Visible Spectroscopic Data
Compound Solvent λmax (nm) Reference(s)

Canthin-6-one Methanol 227, 296, 356, 376 [5]

9-Methoxycanthin-6-

one
Not Specified [6]

1-Hydroxycanthin-6-

one
Methanol Not Specified [5]

Huberine (1,2-

Dimethoxy-canthin-6-

one)

Methanol 227, 296, 356, 376 [5]

Table 2: Infrared (IR) Spectroscopic Data

Compound
Sample
Preparation

Key
Absorptions
(cm⁻¹)

Characteristic
Functional
Groups

Reference(s)

Canthin-6-one Not Specified 1660 C=O (Amide) [1]

Huberine (1,2-

Dimethoxy-

canthin-6-one)

KBr
1664, 1630,

1598

C=O (Amide),

C=C (Aromatic)
[5]

8-Hydroxy-9-

methoxycanthin-

6-one

Not Specified Not Specified Not Specified
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Table 3: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shifts (δ,
ppm) and Coupling
Constants (J, Hz)

Reference(s)

Canthin-6-one CDCl₃

8.78 (d, J=5.0), 8.50

(d, J=8.9), 7.98 (d,

J=9.8), 7.89 (d,

J=5.0), 7.51 (d,

J=2.5), 7.22 (dd,

J=9.0, 2.5), 6.95 (d,

J=9.8)

[7]

2-(2-

(diethylamino)ethyl)a

mino)-canthin-6-one

DMSO-d₆

9.40 (s, 1H), 8.75 (m,

1H), 8.39–8.47 (m,

1H), 8.16 (d, J=9.8,

1H), 7.68 (m, 1H),

7.59 (m, 1H), 7.30 (m,

1H), 6.67 (d, J=9.8,

1H), 3.89 (s, 3H), 3.66

(m, 2H), 2.72 (m, 2H)

[3]

2-((2-

(dimethylamino)ethyl)

amino)-canthin-6-one

DMSO-d₆

8.77 (s, 1H), 8.49 (d,

J=8.2, 2H), 8.24 (d,

J=7.5, 1H), 8.05 (d,

J=9.8, 1H), 7.71 (m,

1H), 7.55 (m, 1H),

6.98 (d, J=9.8, 1H),

3.63 (m, 2H), 3.28 (m,

6H), 2.65 (m, 2H),

2.56 (m, 4H)

[3]

Table 4: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shifts (δ,
ppm)

Reference(s)

Canthin-6-one CDCl₃

159.3, 158.0, 145.6,

139.2, 136.3, 133.9,

132.5, 130.5, 129.2,

125.7, 118.1, 118.1,

116.5, 106.6

[7]

2-(2-

(diethylamino)ethyl)a

mino)-canthin-6-one

DMSO-d₆

164.0, 159.4, 147.2,

139.7, 133.3, 131.5,

131.1, 130.3, 126.3,

124.8, 124.7, 124.5,

116.8, 116.3, 56.4,

45.7, 40.0

[3]

2-((2-

(dimethylamino)ethyl)

amino)-canthin-6-one

DMSO-d₆

161.3, 159.4, 151.1,

141.2, 139.5, 135.8,

130.4, 129.7, 126.8,

124.3, 124.1, 121.4,

119.5, 115.2, 105.2,

57.3, 53.2, 46.6

[3]

8-Hydroxy-9-

methoxycanthin-6-one
CDCl₃

Not specified in

search results
[8]

Table 5: Mass Spectrometry Data
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Compound Ionization Method [M+H]⁺ (m/z) Reference(s)

Canthin-6-one ESI 221.07 [7]

2-(2-

(diethylamino)ethyl)a

mino)-canthin-6-one

ESI 349.1649 [3]

2-((2-

(dimethylamino)ethyl)

amino)-canthin-6-one

ESI 390.1929 [3]

Huberine (1,2-

Dimethoxy-canthin-6-

one)

ESI-TOF 281.0926 [5]

Experimental Protocols
This section provides generalized experimental protocols for the spectroscopic analysis of

canthine-6-one derivatives. These protocols are based on standard laboratory practices and

the specific details found in the cited literature.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of the compound, which is

characteristic of its electronic transitions.

Methodology:

Sample Preparation:

Dissolve an accurately weighed sample of the canthine-6-one derivative in a suitable UV-

grade solvent (e.g., methanol, ethanol, or acetonitrile) to obtain a stock solution of known

concentration (typically in the range of 1 mg/mL).

Prepare a series of dilutions from the stock solution to obtain concentrations that give

absorbance readings within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Instrumentation:
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Use a double-beam UV-Vis spectrophotometer.

Set the wavelength range for scanning (e.g., 200-400 nm).

Measurement:

Calibrate the instrument with a blank solution (the solvent used for sample preparation).

Record the UV-Vis spectrum of each diluted sample.

Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount of the dry sample (1-2 mg) with anhydrous potassium bromide (KBr)

(100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Measurement:

Place the KBr pellet in the sample holder of the spectrometer.

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present

in the canthine-6-one derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure by analyzing the chemical environment

of ¹H and ¹³C nuclei.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the canthine-6-one derivative in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, or CD₃OD) in an NMR tube.

Instrumentation:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Measurement:

¹H NMR: Acquire the proton NMR spectrum. Analyze the chemical shifts (δ), signal

multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) to determine the

number and connectivity of protons.

¹³C NMR: Acquire the carbon-13 NMR spectrum. Analyze the chemical shifts to identify the

different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments as needed

to establish correlations between protons and carbons, confirming the complete structural

assignment.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule,

confirming its elemental composition and structural features.

Methodology:
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Sample Preparation:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Instrumentation:

Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution

mass spectrometry (HRMS) is recommended for accurate mass determination.

Measurement:

Introduce the sample solution into the mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode.

Determine the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular

weight.

Perform tandem mass spectrometry (MS/MS) experiments to induce fragmentation and

analyze the resulting fragment ions to gain further structural information.

Biological Signaling Pathways
Canthine-6-one derivatives have been shown to exert their biological effects by modulating

various cellular signaling pathways. Understanding these mechanisms is crucial for drug

development.

Anti-inflammatory Activity via NF-κB Pathway Inhibition
Several studies have demonstrated that canthine-6-one and its derivatives possess potent

anti-inflammatory properties.[1][2] A key mechanism underlying this activity is the inhibition of

the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor

that regulates the expression of numerous pro-inflammatory genes.
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Caption: Inhibition of the NF-κB signaling pathway by canthine-6-one derivatives.
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Anticancer Activity via Induction of Apoptosis
The anticancer activity of canthine-6-one derivatives is often attributed to their ability to induce

apoptosis, or programmed cell death, in cancer cells.[3][4][6] This process involves a cascade

of molecular events that lead to the controlled dismantling of the cell.
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Caption: Induction of apoptosis by canthine-6-one derivatives in cancer cells.

Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of canthine-6-one derivatives, from sample acquisition to data interpretation.
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Caption: General workflow for the spectroscopic analysis of canthine-6-one derivatives.

Conclusion
This technical guide has provided a detailed overview of the spectroscopic analysis of

canthine-6-one derivatives, encompassing key data, experimental protocols, and insights into

their mechanisms of action. The presented information underscores the importance of a multi-

faceted spectroscopic approach for the unambiguous characterization of these promising

therapeutic agents. As research in this field continues to evolve, the application of these

analytical techniques will remain paramount in the discovery and development of novel

canthine-6-one-based drugs for a range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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